Ethyl thieno[3,2-B]pyridine-6-carboxylate
Description
Academic Significance of Fused Thiophene-Pyridine Heterocycles
The fusion of thiophene (B33073) and pyridine (B92270) rings creates a scaffold that is of significant interest in medicinal chemistry and materials science. nih.gov These compounds are explored for their potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The rigid, planar structure of the thieno[3,2-b]pyridine (B153574) core provides a robust framework for the design of molecules that can interact with biological targets such as enzymes and receptors. nih.gov
Researchers have demonstrated that derivatives of the thieno[3,2-b]pyridine scaffold can act as highly selective kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.gov The versatility of this core structure allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties, making it a valuable tool in drug discovery. nih.govmdpi.com
Overview of Thieno[3,2-b]pyridine Isomers and their Role in Contemporary Research
The thieno[3,2-b]pyridine system is one of six possible isomers formed by the fusion of a thiophene and a pyridine ring. researchgate.net Each isomer exhibits distinct chemical and physical properties due to the different arrangement of the sulfur and nitrogen atoms within the fused bicyclic structure. researchgate.net The other isomers include thieno[2,3-b]pyridine (B153569), thieno[2,3-c]pyridine, thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.net
In contemporary research, these isomers are investigated for a variety of applications. For instance, compounds with the thieno[3,2-b]pyridine urea (B33335) moiety have been shown to inhibit VEGF receptor and HGF receptor signaling, pathways implicated in angiogenesis. wikipedia.org Furthermore, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized as potent agents against Mycobacterium tuberculosis. nih.gov The ability to selectively synthesize and functionalize these different isomers is a key focus of current chemical research, as it allows for the fine-tuning of molecular properties for specific applications. acs.org
The following table provides an overview of some researched thieno[3,2-b]pyridine derivatives and their observed activities:
| Derivative Class | Research Focus | Potential Application |
| Substituted 7-aminothieno[3,2-b]pyridines | Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) | Cancer treatment (anti-angiogenesis) mdpi.com |
| 2-Heteroaryl substituted 7-aminothieno[3,2-b]pyridine-6-carbonitriles | Inhibition of non-receptor tyrosine kinase Src | Cancer, osteoporosis, ischemic diseases mdpi.com |
| Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | Inhibition of VEGFR-2 and c-Met | Cancer treatment (anti-angiogenesis) mdpi.com |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor activity against triple-negative breast cancer cell lines | Cancer treatment mdpi.com |
| Thieno[3,2-b]pyridinone derivatives | Activity against Mycobacterium tuberculosis by targeting Enoyl-ACP reductase | Treatment of tuberculosis nih.gov |
| Thieno[3,2-b]pyridine-based compounds | Selective kinase inhibitors (e.g., Haspin) | Cancer treatment, chemical probes for biological research nih.gov |
The specific compound, Ethyl thieno[3,2-b]pyridine-6-carboxylate, serves as a valuable intermediate in the synthesis of more complex molecules within this class. Its ester functionality at the 6-position of the pyridine ring provides a reactive site for further chemical modifications, enabling the creation of diverse libraries of thieno[3,2-b]pyridine derivatives for biological screening and materials science applications.
Structure
2D Structure
Properties
IUPAC Name |
ethyl thieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKYHWYIZEUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CS2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Processes of Ethyl Thieno 3,2 B Pyridine 6 Carboxylate
Electrophilic Substitution Reactions on the Thieno[3,2-b]pyridine (B153574) Nucleus
The thieno[3,2-b]pyridine system is susceptible to electrophilic substitution, with the regioselectivity of the reaction being dictated by the electronic nature of the fused rings. The thiophene (B33073) ring is significantly more activated towards electrophilic attack than the pyridine (B92270) ring. Theoretical and experimental studies on related thienopyridines indicate that electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially on the thiophene moiety. abertay.ac.uk
Kinetic studies on the parent thieno[2,3-b]pyridine (B153569) scaffold have shown that the proton at the C-3 position is replaced much more rapidly than the proton at the C-2 position during acid-catalyzed deuterium (B1214612) exchange. abertay.ac.ukrsc.org This suggests that the C-3 position is the most favorable site for electrophilic attack. abertay.ac.uk However, DFT studies have also highlighted the kinetic and thermodynamic preference for electrophilic attack at the α-carbon atom (C-2) of the thiophene ring in some cases. researchgate.net For the thieno[3,2-b]pyridine nucleus specifically, the primary sites for electrophilic substitution are the C-2 and C-3 positions of the thiophene ring.
Table 1: Regioselectivity in Electrophilic Substitution of Thienopyridines
| Reaction | Reagents | Preferred Position of Attack | Reference |
|---|---|---|---|
| Deuterium Exchange | D₂SO₄ | C-3 | abertay.ac.uk |
| Nitration | Fuming HNO₃ in H₂SO₄ | C-3 | abertay.ac.uk |
| Bromination | Br₂ in 48% HBr | C-3 | abertay.ac.uk |
Nucleophilic Substitution Reactions on the Thieno[3,2-b]pyridine Nucleus
In contrast to electrophilic substitution, nucleophilic substitution reactions preferentially occur on the electron-deficient pyridine ring. Pyridine and its derivatives are known to undergo nucleophilic substitution more readily than corresponding benzene (B151609) derivatives, particularly when a good leaving group is present at the C-2 or C-4 (α or γ) positions. abertay.ac.ukquimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism, where the intermediate anionic complex (a Meisenheimer-type complex) is stabilized by the electron-withdrawing nitrogen atom. abertay.ac.ukyoutube.com
For the thieno[3,2-b]pyridine core, nucleophilic attack would be favored at positions 5 and 7 of the pyridine ring, should a suitable leaving group (e.g., a halogen) be present. The classic Chichibabin reaction, which involves the amination of pyridine at the 2-position with sodium amide, exemplifies this reactivity pattern. abertay.ac.uk While direct nucleophilic substitution on the unsubstituted thieno[3,2-b]pyridine core is challenging, the presence of activating groups or conversion to an N-oxide derivative can significantly enhance its reactivity towards nucleophiles. abertay.ac.uk
Table 2: General Reactivity of Pyridine Ring towards Nucleophiles
| Position of Attack | Relative Reactivity | Reason for Reactivity | Reference |
|---|---|---|---|
| C-2 (α) / C-4 (γ) | High | Stabilization of negative charge in intermediate by nitrogen atom. | abertay.ac.ukyoutube.com |
Oxidation Chemistry of the Thieno[3,2-b]pyridine Core
The thieno[3,2-b]pyridine nucleus contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. Selective oxidation can be achieved using various reagents, providing an effective route to functionalize the bicyclic core. abertay.ac.uk
Oxidation of the pyridine nitrogen atom leads to the formation of the corresponding N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). abertay.ac.uk The resulting N-oxides are valuable intermediates as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. abertay.ac.uk
The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (S-oxide) and subsequently a sulfone. abertay.ac.uk Reagents like hydrogen peroxide in acetic acid or m-CPBA can be employed for these transformations. The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. abertay.ac.uk
Table 3: Oxidation Products of the Thieno[3,2-b]pyridine Core
| Reagent | Site of Oxidation | Product | Reference |
|---|---|---|---|
| m-CPBA | Pyridine Nitrogen | N-oxide | abertay.ac.uk |
| 30% H₂O₂ in AcOH | Thiophene Sulfur | S-oxide, Sulfone | abertay.ac.uk |
Reduction Chemistry of the Thieno[3,2-b]pyridine Core
The reduction of ethyl thieno[3,2-b]pyridine-6-carboxylate can occur at either the heterocyclic core or the ester functional group, depending on the reducing agent and reaction conditions.
The pyridine portion of the nucleus can be reduced using complex metal hydrides. The reaction of pyridines with lithium aluminum hydride (LiAlH₄) is known to be a nucleophilic process that can lead to the formation of 1,2- and 1,4-dihydropyridine (B1200194) derivatives. abertay.ac.uk However, achieving selective and complete reduction of the pyridine ring without affecting other functional groups can be challenging. abertay.ac.uk Catalytic hydrogenation can also be employed to reduce the pyridine ring, though this may also affect the thiophene ring under harsher conditions.
The ester group at the 6-position is readily reduced by strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orgdavuniversity.org This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. The transformation typically requires two equivalents of hydride and, after an aqueous workup, yields the corresponding primary alcohol, (thieno[3,2-b]pyridin-6-yl)methanol. davuniversity.org Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Table 4: Reduction of this compound and its Core
| Reagent | Functional Group Targeted | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Pyridine Ring | 1,2- and 1,4-Dihydropyridine derivatives | abertay.ac.uk |
| LiAlH₄ | Ethyl Ester | Primary Alcohol | libretexts.orgdavuniversity.org |
Ester Functional Group Transformations (e.g., Hydrolysis, Transesterification)
The ethyl carboxylate group at the 6-position is a key functional handle that allows for a variety of subsequent transformations, most notably hydrolysis and transesterification.
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid under basic conditions. organic-chemistry.org This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like ethanol (B145695) or dioxane. organic-chemistry.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield thieno[3,2-b]pyridine-6-carboxylic acid. This acid is a versatile intermediate for further modifications, such as amide bond formation.
Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical procedure, the ethyl ester is treated with a large excess of a different alcohol (e.g., methanol (B129727) to form the methyl ester) in the presence of a catalyst. Using the desired alcohol as the solvent helps to drive the equilibrium toward the product side. masterorganicchemistry.com Various catalysts, including mineral acids (H₂SO₄), alkoxides (e.g., sodium methoxide), and organometallic compounds, can facilitate this transformation. organic-chemistry.orgmasterorganicchemistry.com
Table 5: Common Transformations of the Ester Group
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), then H₃O⁺ | Carboxylic Acid | organic-chemistry.org |
Structural Modifications at the Thiophene Moiety (e.g., C-2, C-3 positions)
Functionalization of the thiophene ring within the thieno[3,2-b]pyridine framework, specifically at the C-2 and C-3 positions, is a key strategy for structural diversification. Bromination of the thiophene moiety serves as a common entry point for introducing a range of substituents. For instance, 2-phenylthieno[3,2-b]pyridine can be brominated at the 3-position using bromine in dichloromethane at 0 °C to yield 3-bromo-2-phenylthieno[3,2-b]pyridine. This brominated intermediate is then amenable to further modifications, such as palladium-catalyzed cross-coupling reactions. researchgate.net
Another approach involves the functionalization of a pre-existing thieno[3,2-b]pyridine core that already bears substituents on the thiophene ring. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates can be synthesized from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate. researchgate.net The amino group at the C-3 position can then be transformed, for instance, into a bromo substituent via a Sandmeyer-type reaction using tert-butyl nitrite (B80452) and copper(II) bromide. This 3-bromo derivative can subsequently be utilized in cross-coupling reactions to introduce aryl or heteroaryl groups at the C-3 position. nih.gov
The following table summarizes examples of structural modifications at the thiophene moiety:
| Starting Material | Reagents and Conditions | Position of Modification | Product | Reference |
| 2-phenylthieno[3,2-b]pyridine | Br₂, CH₂Cl₂, 0 °C | C-3 | 3-bromo-2-phenylthieno[3,2-b]pyridine | researchgate.net |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | t-BuONO, CuBr₂ | C-3 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | nih.gov |
Structural Modifications at the Pyridine Moiety (e.g., C-5, C-7 positions)
The pyridine ring of the thieno[3,2-b]pyridine scaffold offers additional sites for structural modification, primarily at the C-5 and C-7 positions. Halogenation of these positions provides a handle for introducing new functional groups through cross-coupling reactions. For instance, 7-bromothieno[3,2-b]pyridine can be prepared and subsequently used in copper-catalyzed C-O couplings with various phenols or palladium-catalyzed C-N couplings with anilines to furnish novel di(hetero)arylethers and di(hetero)arylamines, respectively. researchgate.net
Modification at the C-5 position has also been explored. For example, appending a propyl-aryl group at C-5 on a 2-amino-3-carboxamido-thieno[2,3-b]pyridine scaffold, an isomer of the title compound, has been shown to be a successful strategy. mdpi.com Similar modifications on the thieno[3,2-b]pyridine core are also synthetically feasible.
The table below illustrates examples of modifications at the pyridine moiety:
| Starting Material | Reagents and Conditions | Position of Modification | Product Type | Reference |
| 7-bromothieno[3,2-b]pyridine | Phenols, Copper catalyst | C-7 | Di(hetero)arylethers | researchgate.net |
| 7-bromothieno[3,2-b]pyridine | Anilines, Palladium catalyst | C-7 | Di(hetero)arylamines | researchgate.net |
Palladium Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the thieno[3,2-b]pyridine core, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and functional group tolerance. wikipedia.org These reactions typically involve the coupling of a halogenated or triflated thieno[3,2-b]pyridine derivative with a suitable coupling partner, such as a boronic acid, an alkyne, or an amine.
The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the palladium(0) catalyst. nih.gov
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide. libretexts.org In the context of thieno[3,2-b]pyridine chemistry, this reaction has been employed to synthesize a variety of bi(hetero)aryl derivatives. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various aryl and heteroaryl pinacolboranes or potassium trifluoroborates to afford the corresponding 6-(hetero)aryl derivatives in high yields. researchgate.net Similarly, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been reacted with (hetero)aryl pinacolboranes, trifluoroborates, or boronic acids to introduce substituents at the C-3 position. nih.gov
The following table provides examples of Suzuki-Miyaura coupling reactions on the thieno[3,2-b]pyridine scaffold:
| Thieno[3,2-b]pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl pinacolboranes or potassium trifluoroborates | Not specified | 6-(Hetero)aryl derivatives | 65-91% | researchgate.net |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl pinacolboranes, trifluoroborates, or boronic acids | Pd(dppf)CH₂Cl₂ | 3-(Hetero)aryl derivatives | Not specified | nih.gov |
| 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids | Not specified | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines | Moderate to excellent | researchgate.net |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for constructing C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This reaction has been utilized to introduce alkynyl moieties onto the thieno[3,2-b]pyridine skeleton. For instance, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been reacted with several (hetero)arylacetylenes via Sonogashira coupling to produce novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. researchgate.net
An example of a Sonogashira coupling reaction is shown in the table below:
| Thieno[3,2-b]pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)arylacetylenes | Pd/Cu | Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has proven to be a valuable tool for the synthesis of various amino-substituted thieno[3,2-b]pyridine derivatives. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with a range of aryl and heteroarylamines using Buchwald-Hartwig conditions to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines. researchgate.net The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and can be optimized for specific substrates. researchgate.netresearchgate.net
The table below presents an example of a Buchwald-Hartwig amination reaction:
| Thieno[3,2-b]pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Aryl and heteroarylamines | Palladium-based | 6-[(Hetero)arylamino]thieno[3,2-b]pyridines | researchgate.net |
Synthesis of Fused Polycyclic Systems Incorporating the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core can be further elaborated to construct more complex, fused polycyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized thieno[3,2-b]pyridine derivatives. For example, a tetracyclic compound was formed via an intramolecular cyclization following a Buchwald-Hartwig coupling of 3-aminothieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine. researchgate.net This cyclization involves the nucleophilic attack of the pyridine nitrogen onto the carbonyl of the ester group. researchgate.net
Another strategy involves the use of thieno[2,3-b]pyridine derivatives, isomers of the title compound, as precursors for the synthesis of fused pyridothienopyrimidines. For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate and subsequently treated with hydrazine (B178648) to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net These intermediates can then be used to synthesize a variety of other fused heterocyclic systems. researchgate.net While these examples are on the thieno[2,3-b]pyridine isomer, similar synthetic strategies can be envisioned for the thieno[3,2-b]pyridine scaffold.
Spectroscopic and Structural Elucidation Methodologies for Ethyl Thieno 3,2 B Pyridine 6 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl thieno[3,2-b]pyridine-6-carboxylate, the ¹H NMR spectrum exhibits characteristic signals for the protons of the heterocyclic core and the ethyl ester group.
The protons on the thieno[3,2-b]pyridine (B153574) ring system typically appear in the aromatic region of the spectrum. Based on data from related derivatives, the chemical shifts for the pyridine (B92270) protons are generally found downfield. mdpi.com Specifically, the proton at position 5 (H-5) is expected to be the most deshielded, followed by the proton at position 7 (H-7), and then the proton at position 6 (H-6). mdpi.com The ethyl group of the carboxylate function gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). rsc.org The integration of these signals confirms the number of protons in each unique environment.
Table 1: Characteristic ¹H NMR Chemical Shifts for Thieno[3,2-b]pyridine-6-carboxylate Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 8.7 - 8.9 | dd | ~4.5, ~1.6 |
| H-7 | 8.2 - 8.3 | dd | ~8.4, ~1.6 |
| H-6 | 7.3 - 7.5 | dd | ~8.4, ~4.5 |
| -OCH₂- (Ethyl) | 4.0 - 4.4 | q | ~7.1 |
| -CH₃ (Ethyl) | 1.1 - 1.4 | t | ~7.1 |
Note: Data is inferred from various substituted thieno[3,2-b]pyridine derivatives. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct resonances for each unique carbon atom.
The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of 162–166 ppm. mdpi.com The carbons of the aromatic heterocyclic core resonate between approximately 115 and 155 ppm. mdpi.com The chemical shifts of the ethyl group carbons are found in the upfield region, with the -OCH₂- carbon appearing around 60 ppm and the -CH₃ carbon around 14 ppm. rsc.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 162 - 166 |
| Aromatic C (quaternary) | 130 - 155 |
| Aromatic CH | 115 - 150 |
| -OCH₂- (Ethyl) | ~61 |
| -CH₃ (Ethyl) | ~14 |
Note: Data is inferred from various substituted thieno[3,2-b]pyridine derivatives. mdpi.comrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the identity of this compound with high precision. nih.gov
In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively, which reveals the molecular weight. mdpi.comresearchgate.net For instance, the ESI-MS of a related methyl carboxylate derivative shows a prominent [M+H]⁺ peak, confirming its molecular mass. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an ethyl ester like this compound, characteristic fragmentation pathways include:
Loss of an ethoxy radical (-•OCH₂CH₃) , resulting in a peak at [M-45].
Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, leading to a peak at [M-28].
Subsequent loss of carbon monoxide (CO) from fragment ions, producing a peak at [M-28-28].
Analysis of these fragments helps to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of bonds.
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the region of 1700–1725 cm⁻¹. nih.gov This peak is a key diagnostic feature for the presence of the ethyl carboxylate group. Other significant absorptions include C-O stretching vibrations from the ester group, which are usually found in the 1100–1300 cm⁻¹ range. The aromatic C=C and C=N bonds of the thienopyridine ring system give rise to several absorptions in the 1450–1600 cm⁻¹ region. mdpi.com Aliphatic and aromatic C-H stretching vibrations are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |
| Ethyl Group | C-H stretch | 2850 - 3000 | Medium-Weak |
| Ester | C=O stretch | 1700 - 1725 | Strong |
| Aromatic Rings | C=C / C=N stretch | 1450 - 1600 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
For a compound like this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure and connectivity. Studies on related thieno[2,3-b]pyridine (B153569) derivatives have shown that the fused bicyclic ring system is essentially planar. nih.gov The analysis would also reveal the orientation of the ethyl carboxylate substituent relative to the planar ring system. nih.gov
Furthermore, X-ray crystallography provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.govnih.gov These non-covalent interactions govern the physical properties of the compound, including its melting point and solubility. nih.gov The resulting structural data, including atomic coordinates, are typically deposited in crystallographic databases for public access.
Computational Chemistry and Molecular Modeling in Thieno 3,2 B Pyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of thieno[3,2-b]pyridine (B153574) derivatives. Methods like Density Functional Theory (DFT) are frequently employed to understand the distribution of electron density and to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For instance, studies on fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives have utilized DFT calculations to analyze their electronic structures in both ground and excited states. researchgate.net These calculations revealed that the electron density of the HOMO is typically delocalized across the entire fluorophore, while the LUMO's electron density is more localized on the thieno[3,2-b]pyridine-5(4H)-one ring, including the carboxylate group. mdpi.com This distribution is characteristic of an intramolecular charge transfer (ICT) upon excitation. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the electronic absorption and emission properties of the molecule. DFT calculations have been instrumental in explaining the observed photophysical properties, such as fluorescence, by revealing differences in orbital conjugation and HOMO-LUMO gaps among various substituted analogs. rsc.org
Ab initio molecular quantum chemistry calculations have also been applied to investigate the ground state dipole moments and optimized geometries of di(hetero)arylether derivatives within the thieno[3,2-b]pyridine series. scispace.com Furthermore, theoretical calculations on 1,3-diarylureas linked to a methyl thieno[3,2-b]pyridine-2-carboxylate core have provided insights into the molecule's geometry, including dihedral angles and bond angles in both ground and excited states. uminho.pt
Table 1: Representative Quantum Chemical Calculation Data for Thieno[3,2-b]pyridine Derivatives
| Derivative Class | Method | Key Findings | Reference |
| Thieno[3,2-b]pyridine-5(4H)-ones | DFT/B3LYP | HOMO delocalized over the fluorophore, LUMO localized on the thieno[3,2-b]pyridin-5(4H)-one ring; supports intramolecular charge transfer character. | mdpi.com |
| Aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones | DFT/B3LYP/6-311+G(d) | Differences in orbital conjugation and HOMO-LUMO gaps explain divergences in fluorescence. | rsc.org |
| Di(hetero)arylethers of thieno[3,2-b]pyridine | Ab initio/TD-SCF DFT (B3LYP)/6-311+G(dp) | Determination of ground state dipole moment and optimized geometry. | scispace.com |
| 1,3-Diarylureas of methyl thieno[3,2-b]pyridine-2-carboxylate | DFT (CAM-B3LYP/AUTO)/6-311+G(dp) | Calculation of dihedral angles and bond angles in ground and excited states, showing geometric changes upon excitation. | uminho.pt |
Molecular Docking Studies for Postulated Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the structural basis of ligand-receptor interactions. Numerous studies have employed molecular docking to investigate the interactions of thieno[3,2-b]pyridine derivatives with various biological targets.
One area of focus has been the inhibition of protein kinases, which are key regulators in many cellular processes and are often implicated in diseases like cancer. researchgate.net For example, docking simulations have been performed to analyze the binding mode of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. uminho.pt These studies, often using software like AutoDock, have shown that the thieno[3,2-b]pyridine moiety can dock into the adenine (B156593) pocket of the kinase, forming critical hydrogen bonds with residues such as Cys919. uminho.pt Similarly, docking studies have been instrumental in the development of thieno[3,2-b]pyridine-based inhibitors for other kinases like c-Met and RON (Recepteur d'Origine Nantais). researchgate.netuq.edu.aunih.gov In the case of RON kinase inhibitors, docking predicted that the thieno[3,2-b]pyridine core interacts with the backbone NH of Met1164 in the hinge region of the kinase. nih.gov
Beyond kinases, molecular docking has been used to explore the binding of thieno[3,2-b]pyridine-5(4H)-one derivatives to Human Serum Albumin (HSA). mdpi.com These studies successfully identified the binding mode and intermolecular interactions, revealing that the probe binds at the interface between subdomains IIA and IIB of HSA with a predicted free energy of binding of -8.64 kcal/mol. mdpi.com This computational insight helped to explain the selective fluorescence enhancement observed experimentally upon binding. mdpi.com
Table 2: Summary of Molecular Docking Studies on Thieno[3,2-b]pyridine Derivatives
| Thieno[3,2-b]pyridine Derivative | Protein Target | Software/Method | Key Predicted Interactions | Reference |
| 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas | VEGFR-2 | AutoDock4 | Thieno[3,2-b]pyridine moiety in adenine pocket, H-bond with Cys919 backbone. | uminho.pt |
| Thieno[3,2-b]pyridine-based inhibitors | c-Met, VEGFR-2 | - | Design of inhibitors with low nanomolar IC50 values. | researchgate.net |
| Thieno[3,2-b]pyridine-5(4H)-one derivative | Human Serum Albumin (HSA) | AutoDock4.2 | Binding at the interface of subdomains IIA and IIB; predicted binding energy of -8.64 kcal/mol. | mdpi.com |
| Thieno[3,2-b]pyridine-based inhibitor | RON Kinase | - | Thienopyridine core forms π-π interactions with ILE1088 and MET1215. | nih.gov |
Conformational Analysis and Dynamics Simulations of Thieno[3,2-b]pyridine Systems
Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility, dynamic behavior, and stable conformations of molecules over time. These techniques are essential for capturing the dynamic nature of ligand-receptor interactions and for assessing the stability of binding poses predicted by molecular docking.
MD simulations have been applied to study the c-Met kinase in complex with a thieno[3,2-b]pyridine-based inhibitor. uq.edu.au Using software packages like Amber, simulations lasting up to 50 nanoseconds were performed to explore the stability of the complex and the conformational changes in the binding site. uq.edu.au Such simulations typically involve solvating the complex in a water box, neutralizing the system with ions, and then simulating the atomic motions over time at a constant temperature and pressure. uq.edu.au These studies are crucial for refining docking results and for methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) which can provide a more accurate ranking of binding affinities. uq.edu.au
Conformational analysis has also been performed on related thienopyridine systems to understand intramolecular processes. For instance, the conformational analysis of a thieno[2,3-b]pyridine (B153569) derivative using X-ray crystallography revealed specific spatial arrangements of substituents. acs.org By analyzing the rotation along certain bonds, researchers could identify short interatomic distances that suggest potential intramolecular interactions. acs.org Furthermore, temperature-dependent NMR spectra, in conjunction with calculations using the Arrhenius equation, can be used to determine the Gibbs free energies for conformational changes, providing quantitative data on the dynamics of intramolecular processes. acs.org While not specifically on thieno[3,2-b]pyridine systems, these methodologies are directly applicable and highlight the approaches used to study the conformational dynamics of this class of compounds.
Structure Activity Relationship Sar Investigations in Thieno 3,2 B Pyridine Derivatives
Systematic Exploration of Substituent Effects on Molecular Recognition and Interactions
The biological activity of thieno[3,2-b]pyridine (B153574) derivatives can be significantly altered by the nature and position of various substituents. Systematic studies have shown that even minor modifications to the scaffold can lead to substantial changes in biological activity, highlighting a steep SAR profile for this class of compounds. acs.org
For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu₅), replacing a picolinamide core with a thieno[3,2-b]pyridine core resulted in a compound with similar potency (IC₅₀ = 61 nM). nih.gov Further exploration of substituents on the amide portion of these molecules revealed critical insights. Moving a fluoro substituent from the 5-position to the 6-position of a pyridine (B92270) amide led to a more than 17-fold decrease in potency. nih.gov Conversely, replacing the fluoro group with a methyl group at the 6-position improved potency by 3-fold (IC₅₀ = 22 nM). nih.gov These findings underscore the sensitivity of the target's binding pocket to the placement and properties of substituents.
Similarly, SAR studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides as antitubercular agents revealed that substitutions on the core are essential for activity. acs.org Unsubstituted derivatives were found to be inactive against M. tuberculosis. The most potent compounds in this series featured substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine (B153569) core. A trifluoromethyl group at the 4-position was found to be optimal, while substituents with hydrogen bond acceptors in the para-position of an aryl ring at the 6-position demonstrated the best activity. acs.org
The table below summarizes the effect of substituent placement on the mGlu₅ inhibitory activity of a series of thieno[3,2-b]pyridine derivatives. nih.gov
| Compound | Core Structure | Substituent on Pyridine Amide | hmGlu₅ IC₅₀ (nM) |
| 19aB | Thieno[3,2-b]pyridine | 5-Fluoro | 61 |
| 19aC | Thieno[3,2-b]pyridine | 6-Fluoro | 1100 |
| 19aD | Thieno[3,2-b]pyridine | 6-Methyl | 22 |
Analysis of Topological and Steric Influences on Compound Efficacy
A notable example is seen in 3-aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones. Significant steric repulsion occurs between the 3-aryl group and an adjacent N-methyl substituent at the R² position. nih.gov This steric clash forces the aryl ring out of plane with the thieno[3,2-b]pyridin-5(4H)-one core, leading to electronic decoupling and a lack of π-conjugation. nih.gov In contrast, 2-aryl-substituted analogues benefit from extended π-conjugation, which influences their properties. nih.gov
Steric hindrance can also dictate the success of synthetic reactions and impact biological activity. In the synthesis of related 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines, steric hindrance from ortho-substituents on the phenyl ring resulted in lower reaction yields compared to their para-substituted counterparts. In the context of antitubercular activity, the difference in activity between a 3,4-dimethylphenyl substituted compound (inactive) and a 3,4-methylenedioxyphenyl substituted one (highly active) suggests that the steric bulk of the substituent at the 6-position can limit the compound's effectiveness. acs.org
The following table illustrates the impact of steric bulk on the anti-tubercular activity of 6-substituted thieno[2,3-b]pyridine derivatives. acs.org
| Compound | Substituent at 6-position | Activity against M. tuberculosis (IC₉₀) |
| 15d | 3,4-dimethylphenyl | > 100 µM (inactive) |
| 15f | 3,4-methylenedioxyphenyl | 0.94 µM (active) |
Electronic Effects of Substituents on the Thieno[3,2-b]pyridine System and their Modulation of Biological Activities
In a study of thieno[3,2-b]pyridin-5(4H)-ones with potential antitumor activity, analogues featuring para-substituted aryl groups with electron-donating functionalities, such as methyl (4-Me) and methoxy (4-MeO), exhibited enhanced cytotoxicity. nih.govrsc.org These compounds displayed GI₅₀ values below 20 μM across most tested cancer cell lines, suggesting that favorable electronic properties contribute to their potent cytotoxic effects. nih.govrsc.org For example, compound 10bb , with a 4-methoxyphenyl group at R¹ and an N-methyl group at R², showed potent and uniform cytotoxicity (GI₅₀ = 11.7–18.4 μM) while demonstrating low toxicity to normal cells. nih.gov
Similarly, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the electronic nature of substituents on the phenyl ring was critical for activity. nih.gov Among eighteen synthesized compounds with various electron-withdrawing and electron-donating groups, only those bearing a cyano group (-CN), a strong EWG, were effective at decreasing FOXM1 expression in a triple-negative breast cancer cell line. nih.gov This indicates a specific electronic requirement for interaction with the FOXM1 DNA-binding site. nih.gov
The data below shows the effect of electronically different substituents on the antitumor activity of thieno[3,2-b]pyridin-5(4H)-ones. nih.gov
| Compound | Substituent at R³ (para-position of aryl group) | Nature of Substituent | Cytotoxicity (GI₅₀) | Selectivity (MRC-9 GI₅₀) |
| 10ec | 4-Methyl (-Me) | Electron-Donating | < 20 µM | 30.8 µM |
| 10ed | 4-Methoxy (-MeO) | Electron-Donating | < 20 µM | 18.7 µM |
Q & A
Q. How can researchers optimize the synthesis of ethyl thieno[3,2-b]pyridine-6-carboxylate to improve yield and purity?
Methodological Answer: Synthetic optimization requires evaluating reaction conditions (solvent, catalyst, temperature) and substituent effects. For example, substituents like methoxy or trifluoromethyl groups on the pyridine ring (as seen in analogous compounds) can influence reactivity and yield . Ethyl esters are typically synthesized via nucleophilic substitution or cyclocondensation; for instance, refluxing with sodium ethoxide under solvent-free conditions improved yields in related heterocyclic systems . Purity can be enhanced using column chromatography (silica gel) and recrystallization in ethanol or dichloromethane .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the ester group (-COOEt), aromatic protons in the thienopyridine core, and substituent positions (e.g., chlorine at the 7-position) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity and resolves synthetic byproducts .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its potential as a semiconductor in organic electronics?
Methodological Answer: The thienopyridine core is a π-conjugated system, where electron-withdrawing groups (e.g., -COOEt) enhance electron mobility. Computational studies (DFT) can map HOMO/LUMO levels to predict charge transport properties. Analogous compounds in organic field-effect transistors (OFETs) show mobility values >0.1 cm²/V·s when planar conformations minimize traps . Experimental validation involves depositing thin films via vacuum sublimation and measuring mobility using transfer curve analysis .
Q. How can researchers resolve contradictions in catalytic efficiency when modifying substituents on the thienopyridine ring?
Methodological Answer: Systematic structure-activity relationship (SAR) studies are essential. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF) may improve stability but reduce reactivity in nucleophilic substitutions .
- Steric effects : Bulky substituents (e.g., benzyl groups) at the 6-position hinder cyclization, requiring higher temperatures or alternative catalysts .
Statistical tools like ANOVA can quantify the significance of substituent effects on reaction outcomes .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during synthesis .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb organic residues with vermiculite .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data in the photocytotoxic activity of thienopyridine derivatives?
Methodological Answer:
- Dose-response curves : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity trends .
- Mechanistic studies : Use fluorescence microscopy to confirm intracellular localization (e.g., mitochondrial targeting) and ROS generation assays to validate cytotoxicity pathways .
- Statistical rigor : Apply t-tests or non-parametric tests (Mann-Whitney U) to assess significance, ensuring sample sizes ≥3 replicates .
Q. What strategies mitigate batch-to-batch variability in synthesizing halogenated thienopyridine esters?
Methodological Answer:
- Process Control : Monitor reaction progress via TLC or in-situ IR spectroscopy to standardize reaction times .
- Purification consistency : Use automated flash chromatography systems with predefined solvent gradients .
- Quality metrics : Establish acceptance criteria (e.g., ≥95% purity by HPLC, ≤2% residual solvent by GC) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
